molecular formula C15H14O3 B140485 4-Benzyloxy-3-methoxybenzaldehyde CAS No. 2426-87-1

4-Benzyloxy-3-methoxybenzaldehyde

Cat. No. B140485
CAS RN: 2426-87-1
M. Wt: 242.27 g/mol
InChI Key: JSHLOPGSDZTEGQ-UHFFFAOYSA-N
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Patent
US05215876

Procedure details

Sodium hydroxide (2.4 g) is dissolved in water (50 mL) by stirring. Vanillin (7.60 g, 0.05 mol) and α-chloro-toluene (7.60 g, 0.06 mol) are added and the reaction mixture is heated at reflux with stirring for 16 hours. The product is extracted from the aqueous mixture using methylene chloride (10 mL). When the solvent is removed under vacuum an oil results which crystallizes when treated with isopropyl alcohol and stirred. Mass spectrometry supports the following structure: ##STR17##
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[O:3]=[CH:4][C:5]1[CH:13]=[CH:12][C:10]([OH:11])=[C:7]([O:8][CH3:9])[CH:6]=1.Cl[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[CH2:15]([O:11][C:10]1[CH:12]=[CH:13][C:5]([CH:4]=[O:3])=[CH:6][C:7]=1[O:8][CH3:9])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
O=CC1=CC(OC)=C(O)C=C1
Name
Quantity
7.6 g
Type
reactant
Smiles
ClCC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
with stirring for 16 hours
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted from the aqueous mixture
CUSTOM
Type
CUSTOM
Details
When the solvent is removed under vacuum an oil
CUSTOM
Type
CUSTOM
Details
results which
CUSTOM
Type
CUSTOM
Details
crystallizes when
ADDITION
Type
ADDITION
Details
treated with isopropyl alcohol
STIRRING
Type
STIRRING
Details
stirred

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.